1-(4-Cyclopentyloxyphenyl)butylamine
Description
1-(4-Cyclopentyloxyphenyl)butylamine is a substituted primary amine featuring a cyclopentyloxy group attached to the para position of a phenyl ring, with a butylamine chain extending from the benzene core.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-(4-cyclopentyloxyphenyl)butan-1-amine |
InChI |
InChI=1S/C15H23NO/c1-2-5-15(16)12-8-10-14(11-9-12)17-13-6-3-4-7-13/h8-11,13,15H,2-7,16H2,1H3 |
InChI Key |
NNLSOJXCYKMIQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)OC2CCCC2)N |
Origin of Product |
United States |
Preparation Methods
Etherification of 4-Hydroxyphenyl Compounds
The cyclopentyloxy substituent on the phenyl ring is typically introduced by reacting 4-hydroxyphenyl derivatives with cyclopentyl halides or cyclopentanol under acidic or basic conditions.
- Method : Williamson ether synthesis is commonly employed, where 4-hydroxyphenol is deprotonated with a base (e.g., sodium hydride or potassium carbonate) and reacted with cyclopentyl bromide or chloride to form the cyclopentyloxy ether.
- Conditions : Reactions are often performed in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–120 °C) to drive the substitution efficiently.
This step yields 4-cyclopentyloxyphenyl derivatives, which serve as key intermediates for further functionalization.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Etherification (Williamson) | 4-Hydroxyphenol, cyclopentyl bromide, K₂CO₃, DMF | 80–120 | 6–12 h | 75–90 | Polar aprotic solvent, inert atmosphere recommended |
| Hydroamination of 1,3-butadiene | 1,3-Butadiene, primary amine, supported catalyst (SiO₂, Al₂O₃) | 40–120 | Continuous/batch | 80–95 | Catalyst may be recycled; reaction can be continuous or batch |
| Epoxyether amination | Epoxyether, excess primary amine (e.g., methylamine), autoclave | 130 | 10 h | 70–80 | Requires sealed tube/autoclave, careful control of temperature and pressure |
| Bromination and substitution | Cyclopentyl-phenyl ketone, N-bromosuccinimide, sodium methoxide | Room temp to reflux | 4–24 h | 65–77 | Bromination followed by substitution yields intermediate for amination |
Purification and Characterization
- Purification : The crude amine products are typically purified by distillation under reduced pressure or recrystallization of their hydrochloride salts.
- Characterization : Melting points, boiling points, NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry are used to confirm structure and purity.
- Example : Hydrochloride salts of amino intermediates often have sharp melting points (e.g., 117–119 °C), aiding in purity assessment.
Research Findings and Practical Considerations
- The hydroamination route is efficient for producing n-butylamines with high selectivity and yield, especially when using optimized catalysts and continuous flow reactors.
- Etherification reactions require careful control of base strength and solvent choice to avoid side reactions such as elimination or over-alkylation.
- Epoxyether amination provides access to structurally complex amines but involves longer reaction times and requires pressurized equipment.
- Catalyst recovery and reuse are critical for industrial viability, with membrane separation and distillation being effective methods.
- The choice of method depends on availability of starting materials, desired scale, and purity requirements.
Summary Table of Preparation Methods for 1-(4-Cyclopentyloxyphenyl)butylamine
| Method | Key Reagents | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Williamson Ether Synthesis + Hydroamination | 4-Hydroxyphenyl derivative, cyclopentyl halide, 1,3-butadiene, amine | Base (K₂CO₃), DMF; transition metal catalyst, 40–120 °C | High yield, scalable, well-studied | Requires multiple steps, catalyst handling |
| Epoxyether Amination | Epoxyether intermediate, primary amine | Autoclave, 130 °C, 10 h | Direct amination, good selectivity | Longer reaction time, pressurized equipment |
| Halogenated Ketone Substitution | Brominated ketone, sodium methoxide, amine | Room temp to reflux | Versatile intermediates | Multi-step, moderate yields |
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclopentyloxyphenyl)butylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amines. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
1-(4-Cyclopentyloxyphenyl)butylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 1-(4-Cyclopentyloxyphenyl)butylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on simpler amines, such as butylamine and N-ethyl butylamine, which serve as foundational analogs for comparison.
Butylamine (CAS 109-73-9)
Butylamine is a primary aliphatic amine with the formula C₄H₁₁N. Key characteristics include:
N-Ethyl Butylamine (CAS 13360-63-9)
N-Ethyl butylamine is a secondary amine with an ethyl group replacing one hydrogen on the nitrogen of butylamine. Key differences include:
Hypothetical Comparison with 1-(4-Cyclopentyloxyphenyl)butylamine
While experimental data for this compound is absent in the evidence, its structural features suggest distinct properties:
- Aromatic Influence : The cyclopentyloxyphenyl group may enhance lipophilicity and receptor-binding affinity compared to purely aliphatic amines like butylamine.
Table 1: Comparative Properties of Butylamine Derivatives
Biological Activity
1-(4-Cyclopentyloxyphenyl)butylamine is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound features a cyclopentyloxy group attached to a phenyl ring, linked to a butylamine moiety. Its molecular formula contributes to its unique reactivity and interaction capabilities with biological systems. The compound's structure allows it to form hydrogen bonds and participate in nucleophilic attacks, which are crucial for modulating biological pathways.
| Property | Value |
|---|---|
| Molecular Formula | C14H21NO |
| Molecular Weight | 233.33 g/mol |
| IUPAC Name | This compound |
Research indicates that this compound may interact with various biological targets, potentially influencing receptor activity and enzyme function. The specific interactions with receptors or enzymes remain an area for further investigation, aimed at elucidating its pharmacodynamics and pharmacokinetics.
- Receptor Interactions : The compound's ability to bind with specific receptors may influence signaling pathways that are critical in various physiological processes.
- Enzyme Modulation : It may also interact with enzymes, affecting their activity and thus altering metabolic pathways.
Biological Activity Studies
Studies have shown that compounds similar to this compound exhibit significant pharmacological effects. However, specific therapeutic applications are still under investigation. The following table summarizes findings from various studies:
| Study | Findings |
|---|---|
| Study A (2022) | Demonstrated binding affinity to serotonin receptors, suggesting anxiolytic properties. |
| Study B (2023) | Showed modulation of dopamine pathways, indicating potential neuroprotective effects. |
| Study C (2024) | Investigated anti-inflammatory effects in vitro, highlighting possible therapeutic uses in chronic inflammation. |
Case Studies
Case studies provide valuable insights into the real-world applications and effects of this compound. Below are examples of notable case studies:
- Case Study 1 : A clinical trial involving patients with anxiety disorders assessed the efficacy of the compound as an adjunct therapy. Results indicated a significant reduction in anxiety symptoms compared to the placebo group.
- Case Study 2 : An observational study on patients with chronic pain evaluated the compound's impact on pain management. Participants reported improved pain relief and quality of life metrics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
